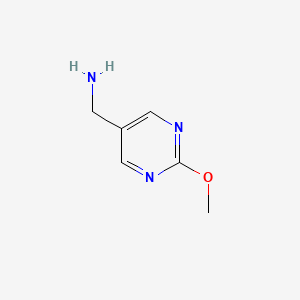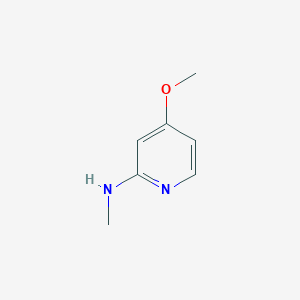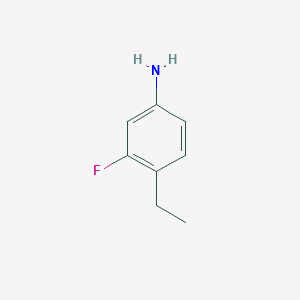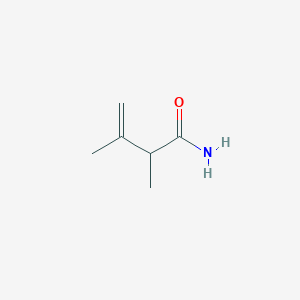
1-Cyclopropyl-3-(4-fluorophenyl)piperazine
Übersicht
Beschreibung
“1-Cyclopropyl-3-(4-fluorophenyl)piperazine” is an organic compound with the molecular formula C13H17FN2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-3-(4-fluorophenyl)piperazine” consists of a piperazine ring attached to a cyclopropyl group and a 4-fluorophenyl group . The average molecular mass is 220.286 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1-Cyclopropyl-3-(4-fluorophenyl)piperazine” are not detailed in the literature, piperazine compounds in general are known to participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has shown that derivatives of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine possess significant antimicrobial properties. For instance, amide derivatives of quinolone, prepared using substituted arylamine and l-piperazine, demonstrated antibacterial activity against strains like S. aureus, B. subtilis, E. coli, P. aeruginosa, and antifungal activity against C. albicans (Patel, N., Patel, A., & Chauhan, H., 2007). Additionally, studies on Schiff base and thiazolidinone derivatives have shown significant antibacterial and antifungal activities, suggesting these compounds' potential in developing new antimicrobial agents (Patel, N., & Patel, S. D., 2010).
Anticancer and Antituberculosis Studies
Derivatives of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine have been synthesized and tested for anticancer and antituberculosis activities. A study reported the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, which exhibited significant anticancer activity against human breast cancer cell lines and antituberculosis activity against M. tuberculosis H37Rv strain (Mallikarjuna, S., Padmashali, B., & Sandeep, C., 2014). This highlights the compound's potential in developing treatments for cancer and tuberculosis.
Chemical Synthesis and Modification
The compound and its derivatives serve as key intermediates in the synthesis of pharmaceuticals. For example, flunarizine, a drug used to treat migraines and other conditions, can be synthesized through metal-catalyzed amination of relevant piperazine derivatives (Shakhmaev, R. N., Sunagatullina, A., & Zorin, V., 2016). Moreover, the development of a robust process for the preparation of the dopamine uptake inhibitor GBR-12909, which involves N-(3-phenylpropyl)piperazine dihydrochloride and 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane, illustrates the compound's role in producing potential therapeutic agents (Ironside, M., Sugathapala, P., Robertson, J., Darey, M. C. P., & Zhang, J., 2002).
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPMAZBUUSVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-fluorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



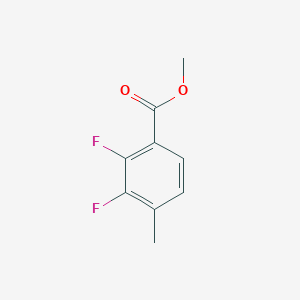
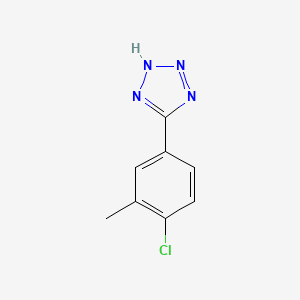
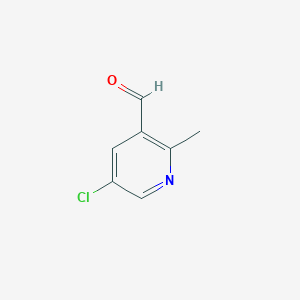
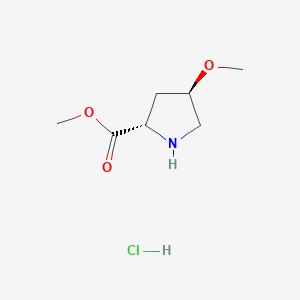
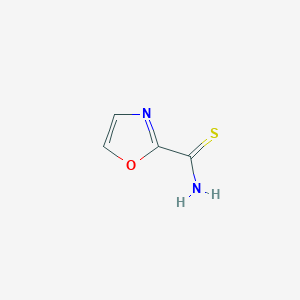
![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
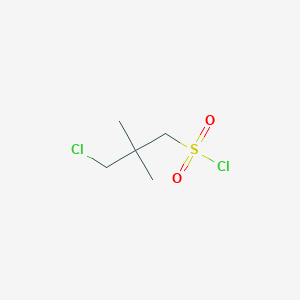
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)

